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Purity Standards for 1,3-Dioleoyl-2-myristoyl glycerol: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dioleoyl-2-myristoyl glycerol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for **1,3-Dioleoyl-2-myristoyl glycerol** (DOMG), a mixed-acid triglyceride of significant interest in various research and development applications. This document outlines typical purity specifications, detailed analytical methodologies for purity assessment, and potential impurities.

Introduction to 1,3-Dioleoyl-2-myristoyl glycerol

1,3-Dioleoyl-2-myristoyl glycerol (CAS Number: 158298-95-4) is a specific triacylglycerol containing two oleic acid moieties at the sn-1 and sn-3 positions and a myristic acid moiety at the sn-2 position of the glycerol backbone.[1] Its defined structure makes it a valuable tool in lipid research, drug delivery systems, and as a standard for analytical method development. Ensuring the high purity of DOMG is critical for the accuracy and reproducibility of experimental results.

Purity Specifications

High-purity **1,3-Dioleoyl-2-myristoyl glycerol** is commercially available, typically with a purity of ≥98%.[1] A comprehensive purity assessment, however, extends beyond a simple percentage and includes the characterization and quantification of potential impurities. The following table summarizes typical specifications for high-purity DOMG.



Parameter	Specification	Typical Analytical Method
Purity (by area %)	≥ 98%	HPLC-ELSD, GC-FID
Identity	Conforms to the structure of 1,3-Dioleoyl-2-myristoyl glycerol	¹ H-NMR, ¹³ C-NMR, Mass Spectrometry
Appearance	Clear, colorless to pale yellow oil	Visual Inspection
Positional Isomers (e.g., 1,2- Dioleoyl-3-myristoyl glycerol)	≤ 2.0%	HPLC, ¹³ C-NMR
Diacylglycerols (e.g., Diolein, Myristoyl-oleoyl-glycerol)	≤ 1.0%	HPLC-ELSD, GC-FID
Monoacylglycerols (e.g., Monoolein, Monomyristin)	≤ 0.5%	HPLC-ELSD, GC-FID
Free Fatty Acids (Oleic acid, Myristic acid)	≤ 0.5%	Titration, GC-FID
Residual Solvents	To be specified based on synthesis (e.g., Hexane, Acetone)	Headspace GC-MS
Water Content	≤ 0.1%	Karl Fischer Titration

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity profiling of **1,3-Dioleoyl-2-myristoyl glycerol**.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a primary method for determining the purity of triglycerides and separating them from related impurities such as positional isomers, diacylglycerols, and monoacylglycerols.[2][3] [4][5]



Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.[4]
- Mobile Phase: A gradient elution is typically employed to achieve optimal separation. A common mobile phase system consists of:
 - Solvent A: Acetonitrile
 - Solvent B: Isopropanol or a mixture of Dichloromethane and Acetone.
- Gradient Program: A representative gradient program would be:
 - 0-10 min: 30% B
 - 10-25 min: Linear gradient to 70% B
 - 25-30 min: Hold at 70% B
 - 30-35 min: Return to 30% B and equilibrate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.[6]
- ELSD Settings:
 - Nebulizer Temperature: 30 °C
 - Evaporator (Drift Tube) Temperature: 50 °C[2]
 - Gas Flow (Nitrogen): 1.5 L/min.
- Sample Preparation: Accurately weigh approximately 10 mg of 1,3-Dioleoyl-2-myristoyl
 glycerol and dissolve in 10 mL of hexane or the initial mobile phase. Filter through a 0.45



µm PTFE filter before injection.

- Injection Volume: 10-20 μL.
- Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area. Impurities are quantified based on their respective peak areas.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust method for assessing the purity of triglycerides and quantifying free fatty acids after derivatization.[7][8][9]

Experimental Protocol:

- Instrumentation: A gas chromatograph equipped with a split/splitless or on-column injector, a flame ionization detector (FID), and a high-temperature capillary column.
- Column: A high-temperature, non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness) suitable for triglyceride analysis.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[7]
- Injector Temperature: 360 °C.[7]
- Detector Temperature: 380 °C.[7]
- Oven Temperature Program:
 - o Initial Temperature: 150 °C, hold for 1 min.
 - Ramp 1: 15 °C/min to 250 °C.
 - Ramp 2: 7 °C/min to 340 °C, hold for 15 min.
- Sample Preparation (for intact triglyceride analysis): Prepare a dilute solution of the sample in a suitable solvent like hexane or isooctane (e.g., 1 mg/mL).



- Sample Preparation (for fatty acid profile and free fatty acid analysis): Transesterify the sample to fatty acid methyl esters (FAMEs) using a standard procedure with methanolic HCl or BF₃-methanol.
- Injection Volume: 1 μL.
- Quantification: Purity is determined by comparing the peak area of the analyte to that of an internal or external standard and expressing it as a percentage.

Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of **1,3-Dioleoyl-2-myristoyl glycerol** and for the quantification of positional isomers.[10][11][12]

Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- ¹H-NMR Acquisition:
 - Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Key signals for quantification include the glycerol backbone protons, olefinic protons of the oleoyl chains, and the terminal methyl groups of the fatty acid chains.
- ¹³C-NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - The chemical shifts of the carbonyl carbons and the glycerol backbone carbons are particularly useful for confirming the positional distribution of the fatty acids.
- Data Analysis:



- Confirm the identity by comparing the observed chemical shifts and coupling patterns with known values for similar triglycerides.
- Quantify the purity and isomeric distribution by integrating the characteristic signals and comparing their relative intensities.

Potential Impurities

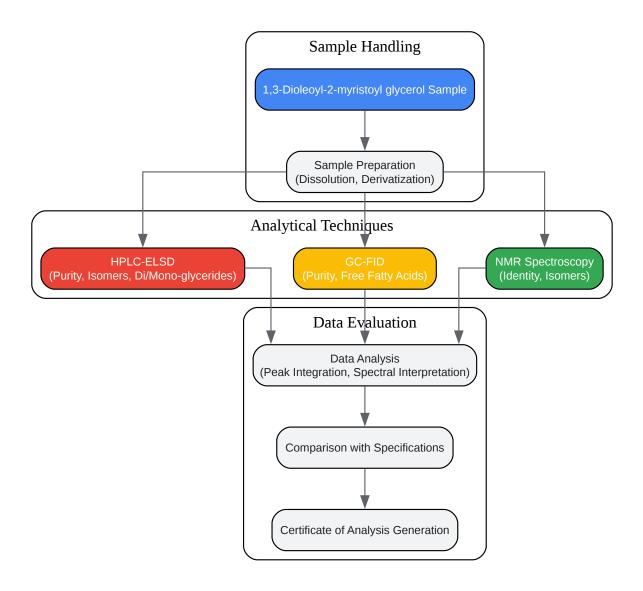
The potential impurities in **1,3-Dioleoyl-2-myristoyl glycerol** largely depend on the synthetic route employed. Common synthesis strategies involve enzymatic or chemical esterification of glycerol with oleic and myristic acids or their derivatives.

- Positional Isomers: 1,2-Dioleoyl-3-myristoyl glycerol is a common isomeric impurity that can arise from acyl migration during synthesis or storage.
- Incompletely Esterified Products: Diacylglycerols (e.g., 1,3-diolein, 1,2-diolein, 1-myristoyl-3-oleoyl-glycerol) and monoacylglycerols (e.g., 1-monoolein, 2-monoolein, 1-monomyristin) can be present as byproducts of the esterification reaction.
- Starting Materials: Unreacted glycerol, free oleic acid, and free myristic acid may be present.
- Byproducts of Side Reactions: During chemical synthesis, side reactions can lead to the formation of polymers or other degradation products. In enzymatic synthesis, byproducts can arise from non-specific enzyme activity.
- Residual Solvents and Catalysts: Solvents used during synthesis and purification (e.g., hexane, acetone, ethanol) and residual catalysts (e.g., lipase for enzymatic synthesis, acid/base for chemical synthesis) are potential process-related impurities.

Visualizations

The following diagrams illustrate the workflow for purity analysis and the general metabolic context of triglycerides.

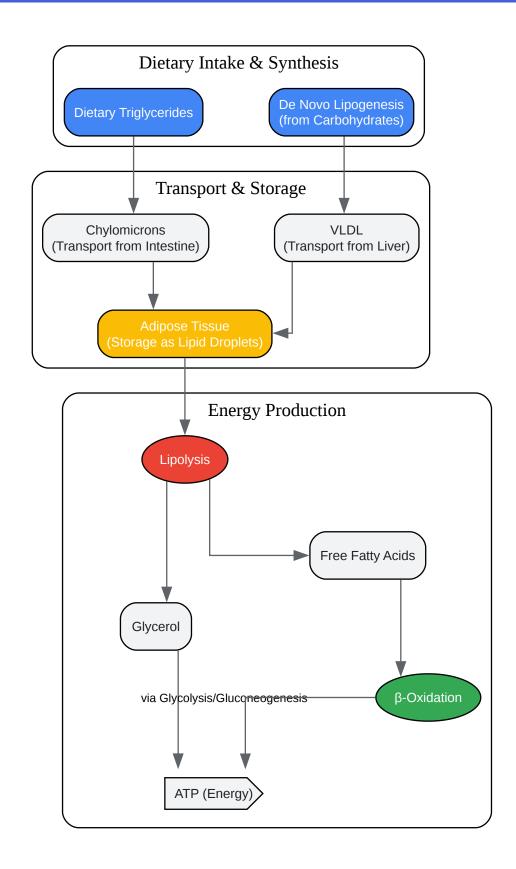




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Caption: Workflow for the purity analysis of 1,3-Dioleoyl-2-myristoyl glycerol.





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Caption: Overview of general triglyceride metabolism.



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